molecular formula C21H21N5O3 B14976663 N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B14976663
M. Wt: 391.4 g/mol
InChI Key: CKQHSNKBIQIDBM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b][1,2,4]triazole core. This structure combines a bicyclic heteroaromatic system with a 4-methylphenyl substituent at position 2 and an ethoxyphenyl acetamide side chain.

Key structural attributes:

  • Imidazo[1,2-b][1,2,4]triazole core: Enhances π-π stacking and hydrogen-bonding interactions with biological targets.
  • Ethoxyphenyl acetamide: The ethoxy group may enhance metabolic stability compared to simpler alkyl or aryl substituents.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C21H21N5O3/c1-3-29-17-7-5-4-6-15(17)22-18(27)12-16-20(28)24-21-23-19(25-26(16)21)14-10-8-13(2)9-11-14/h4-11,16H,3,12H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

CKQHSNKBIQIDBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxyaniline and 4-methylbenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization reactions under specific conditions to form the imidazotriazole core structure. The final step involves acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamide-triazole derivatives:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Identified (IR/NMR)
Target Compound C24H23N5O3* 453.48 - 4-Methylphenyl (C6H4-CH3) on imidazotriazole
- Ethoxyphenyl (C6H4-OCH2CH3)
C=O (1678 cm⁻¹), NH (3291 cm⁻¹)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () C21H18ClN4O2 393.11 - Chlorophenyl (C6H4-Cl)
- Naphthyloxymethyl triazole
C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹)
N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetamide () C21H19N5O2S 405.47 - Acetylphenyl (C6H4-COCH3)
- Allyl-triazole with sulfanyl bridge
C=O (1678 cm⁻¹), S-C (1136 cm⁻¹)
N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenylpyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide () C25H26N6O3S 490.58 - Dimethylphenyl (C6H3-(CH3)2)
- Ethyl-triazole with pyridazinyloxy group
C=O (1678 cm⁻¹), S-C (1136 cm⁻¹)

*Estimated based on structural analogs in and .

Key Differences and Implications

Core Heterocycle: The target compound’s imidazo[1,2-b][1,2,4]triazole core differs from simpler triazole () or thiadiazole () systems. Compounds with 1,2,3-triazole () or 1,2,4-triazole () cores exhibit lower molecular complexity but reduced π-stacking capacity.

Substituent Effects: 4-Methylphenyl vs. Chlorophenyl (): The methyl group in the target compound likely improves metabolic stability compared to the electron-withdrawing Cl, which may increase reactivity but reduce bioavailability . Ethoxyphenyl vs. Acetylphenyl (): The ethoxy group offers better solubility in nonpolar environments than the acetyl group, which could enhance membrane permeability .

Bioactivity Trends :

  • Triazole-sulfanyl derivatives () often show antimicrobial activity due to sulfur’s nucleophilic targeting of bacterial enzymes. The target compound lacks a sulfanyl group but may compensate with its fused-ring π-system .
  • Imidazo-thiadiazole analogs () are reported as kinase inhibitors, suggesting the target compound could share similar inhibitory mechanisms .

Spectral Data Comparison

  • IR Spectroscopy : All compounds show C=O (1678–1680 cm⁻¹) and NH (3290–3300 cm⁻¹) stretches, confirming acetamide formation .
  • HRMS : reports a mass accuracy of 0.6 ppm for compound 6m, suggesting similar precision is achievable for the target compound .

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